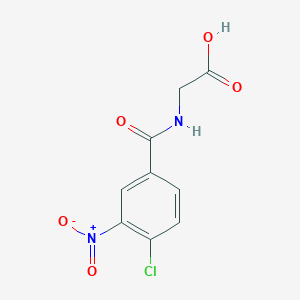

![molecular formula C21H22N4O2S B2506784 N-(4-acetamidophenyl)-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide CAS No. 869346-49-6](/img/structure/B2506784.png)

N-(4-acetamidophenyl)-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

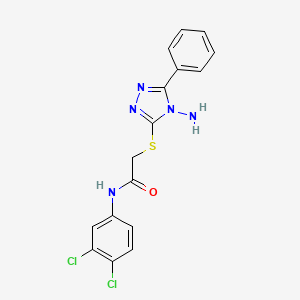

The compound "N-(4-acetamidophenyl)-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide" is a chemical entity that appears to be related to a class of compounds with potential pharmacological properties. The related literature suggests that compounds with similar structures have been studied for their antagonist activity against angiotensin II AT(1) and endothelin ET(A) receptors, which are significant in the context of cardiovascular diseases such as hypertension and heart failure . Additionally, sulfonamides, which are structurally related to the compound , have a history of use as antibacterial agents due to their low cost, low toxicity, and effectiveness against bacterial diseases .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with a precursor molecule that is modified through reactions such as esterification, treatment with hydrazine hydrate, and ring closure reactions to form the core structure, followed by substitution reactions to introduce various functional groups . For example, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves the use of 4-chlorophenoxyacetic acid as a precursor, which is then transformed through a series of reactions to yield the final product .

Molecular Structure Analysis

The molecular structure of a related compound, N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide, has been determined through crystallography, revealing bond lengths and angles that indicate electron delocalization and the presence of specific conformations such as a chair conformation for the cyclohexyl group . These structural details are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are indicative of the potential reactions that "this compound" might undergo. These reactions include esterification, hydrazinolysis, ring closure, and substitution reactions, which are common in the synthesis of sulfonamide derivatives and oxadiazole-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are typically characterized using various spectroscopic techniques such as IR, 1H-NMR, and EI-MS, which confirm the successful synthesis and substitution patterns on the core structure . The crystallographic analysis provides additional data on the physical properties, such as crystal system, space group, and unit cell parameters . These properties are essential for the identification, characterization, and further development of the compounds for potential therapeutic applications.

Applications De Recherche Scientifique

Antifungal Applications

A series of imidazole derivatives, including compounds structurally related to N-(4-acetamidophenyl)-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide, have been studied for their antifungal properties. These compounds were evaluated against fungal strains like Candida albicans and Candida krusei. Some compounds exhibited significant activity, suggesting potential in developing new antifungal agents (Altındağ et al., 2017).

Antioxidant Activity

Amidomethane sulfonyl-linked pyrrolyl oxazoles/thiazoles/imidazoles, related in structure to the compound , were synthesized and tested for antioxidant activity. One such derivative displayed remarkable antioxidant properties, exceeding the activity of standard ascorbic acid (Talapuru et al., 2014).

Anticonvulsant Activity

Imidazole-based compounds, structurally similar to this compound, have been synthesized and evaluated for anticonvulsant activity. One such compound showed promising results in models of seizures induced by maximal electroshock (Aktürk et al., 2002).

Antimicrobial and Anticancer Agents

New derivatives of thiazolidin-4-one, which share a similar structural framework, were synthesized and assessed for their antimicrobial activity. These compounds showed efficacy against various bacterial and fungal strains, hinting at their potential as antimicrobial agents (Baviskar et al., 2013). Additionally, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, structurally akin to the compound of interest, were studied for their anticancer activity, particularly against human lung adenocarcinoma cells (Evren et al., 2019).

Propriétés

IUPAC Name |

N-(4-acetamidophenyl)-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-15-3-5-17(6-4-15)13-25-12-11-22-21(25)28-14-20(27)24-19-9-7-18(8-10-19)23-16(2)26/h3-12H,13-14H2,1-2H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZQLZNYKKYRFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CN=C2SCC(=O)NC3=CC=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1-Ethylpyrazol-4-YL)piperidin-1-YL]prop-2-EN-1-one](/img/structure/B2506713.png)

![1'-(4-(Trifluoromethoxy)benzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2506721.png)

![N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2506724.png)